molecular formula C8H18ClNO2 B554881 (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride CAS No. 103614-40-0

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Cat. No.: B554881
CAS No.: 103614-40-0
M. Wt: 195.69 g/mol
InChI Key: PFFJYAVJRFRTKL-RGMNGODLSA-N
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Description

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.

Scientific Research Applications

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-(methylamino)propanoic acid.

    Protection: The amino group is protected using tert-butyl chloroformate, resulting in the formation of (S)-tert-Butyl 2-(methylamino)propanoate.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: (S)-tert-Butyl 2-(methylamino)propanol.

    Hydrolysis: (S)-2-(methylamino)propanoic acid and tert-butanol.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-(methylamino)propanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    tert-Butyl 2-(methylamino)propanoate: The non-hydrochloride form of the compound.

    tert-Butyl 2-(amino)propanoate: A similar compound lacking the methyl group on the amino moiety.

Uniqueness

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in various applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJYAVJRFRTKL-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461581
Record name (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103614-40-0
Record name (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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